molecular formula C12H12ClNO3 B7462809 (7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone

(7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7462809
M. Wt: 253.68 g/mol
InChI Key: ZJLVJOGQGSRENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, and its mechanism of action is believed to be similar to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Mechanism of Action

CP-55940 binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. This binding leads to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have effects on mood and behavior, including reducing anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CP-55940 in lab experiments is that it has a high affinity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors. Additionally, it is a synthetic compound, which allows for greater control over its purity and potency. However, one limitation of using CP-55940 is that its effects may be influenced by factors such as dose, route of administration, and individual differences in receptor expression and sensitivity.

Future Directions

There are many potential future directions for research on CP-55940. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer side effects than non-selective agonists like CP-55940. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of CP-55940, and to determine its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of CP-55940 use, particularly in terms of its potential for addiction and tolerance.

Synthesis Methods

The synthesis of CP-55940 involves the reaction of 1-(2,4-dichlorophenyl)-2-methylamino-propan-1-one with piperonal in the presence of an acid catalyst. This reaction yields the intermediate 1-(2,4-dichlorophenyl)-2-(1,3-benzodioxol-5-yl)-methylamino-propan-1-one, which is then reacted with pyrrolidine in the presence of a base to yield the final product.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory properties, and may also have neuroprotective effects. Additionally, CP-55940 has been studied as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

(7-chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-9-5-8(6-10-11(9)17-7-16-10)12(15)14-3-1-2-4-14/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLVJOGQGSRENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.